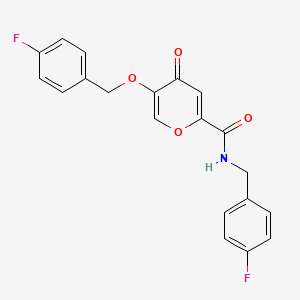

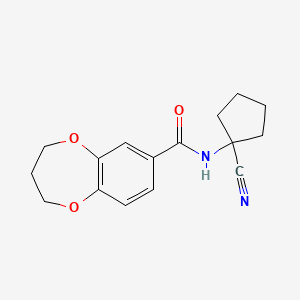

![molecular formula C20H20N6OS B2457682 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide CAS No. 1235094-30-0](/img/structure/B2457682.png)

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several structural components including a benzimidazole, a benzothiadiazole, and a piperidine ring. Benzimidazoles are a class of compounds that have been widely studied for their diverse biological activities . Similarly, benzothiadiazoles are known for their various biological activities . Piperidine is a common structural motif in many pharmaceuticals and alkaloids .

Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. The benzimidazole and benzothiadiazole rings are aromatic and contribute to the compound’s stability and reactivity . The piperidine ring is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole, benzothiadiazole, and piperidine rings. For instance, the benzimidazole ring might undergo electrophilic substitution reactions . The benzothiadiazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity .Scientific Research Applications

Synthesis and Biological Activity

- A study focused on synthesizing imidazo[1,2-a]pyridines, highlighting the potential for antiulcer agents, demonstrating the versatility of benzimidazole derivatives in developing compounds with cytoprotective properties in ethanol and HCl-induced ulcer models, although lacking significant antisecretory activity (J. Starrett et al., 1989).

Antimicrobial Applications

- Novel imidazo[1,2-a]pyridine-3-carboxamides were synthesized showing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, indicating the chemical's role in addressing antimicrobial resistance (Kai Lv et al., 2017).

Diagnostic and Imaging Studies

- A [2 + 1] mixed ligand concept involving benzimidazole derivatives for labeling bioactive molecules with 99mTc for potential diagnostic applications, demonstrating the compound's utility in medical imaging (S. Mundwiler et al., 2004).

Anti-inflammatory Activity

- Synthesis and evaluation of benzimidazole derivatives for anti-inflammatory activity, showcasing the compound's potential in developing new therapeutics for inflammation-related disorders (Aejaz Ahmed et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c27-20(23-16-6-3-7-17-19(16)25-28-24-17)13-8-10-26(11-9-13)12-18-21-14-4-1-2-5-15(14)22-18/h1-7,13H,8-12H2,(H,21,22)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLMUXVGTHHQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)CC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

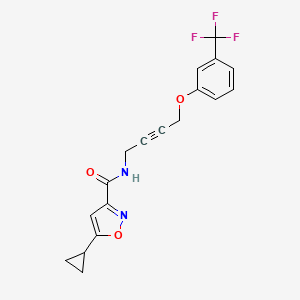

![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)

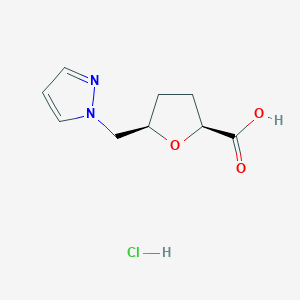

![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)

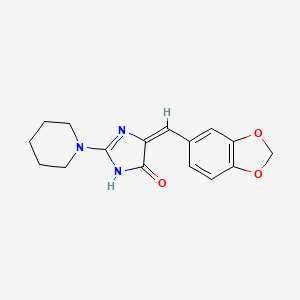

![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)

![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)

![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)

![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)

![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)